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Compound of Interest

Compound Name: Chloranthalactone E

Cat. No.: B1164223

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the spectroscopic signatures of various Chloranthalactone isomers. The
information presented is supported by experimental data to facilitate isomer differentiation and
characterization.

Chloranthalactones are a class of sesquiterpene lactones, natural products that have garnered
significant interest due to their complex structures and potential biological activities.
Distinguishing between the various isomers of Chloranthalactone is crucial for structure
elucidation, synthesis confirmation, and understanding their structure-activity relationships. This
guide focuses on the key differences in the spectroscopic profiles of Chloranthalactone isomers
A, B, D, E, and F, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for several Chloranthalactone
isomers. This data has been compiled from various studies on the isolation and total synthesis
of these compounds.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1164223?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Key *C
Key IR Key 'H NMR
Molecular Mass . . NMR
Isomer Absorption Signals (o .
Formula (HRMS) Signals (o
s (cm™) ppm)
ppm)
~170 (C=0),
6.0-6.2
o 140-150
Chloranthalac [M]* 1760 (y- (olefinic), 4.8- .
C15H1602 o (olefinic),
tone A 228.1150 lactone) 5.0 (olefinic), 120
~1.0 (CHs) .
(olefinic)
) Signals
1765 (y- Signals o
o indicative of
Chloranthalac [M]* lactone), indicative of )
C15H1603 ] an epoxide
tone B 244.1100 1250 an epoxide )
] ) ring (~50-60
(epoxide) ring
ppm)
) Carbon
3400 (O-H), Signals for ]
Chloranthalac [M+H]* signals
C15H1804 1755 (y- hydroxyl i
tone D 267.1232 shifted due to
lactone) groups )
hydroxylation
) Carbon
3450 (O-H), Signals for ]
Chloranthalac [M+H]* signals
C15H1804 1760 (y- hydroxyl i
tone E 267.1232 shifted due to
lactone) groups ]
hydroxylation
171.1, 150.1,
6.24 (s, 1H), 149.6, 148.0,
1770 (y- 5.05 (s, 1H), 122.4,119.7,
Chloranthalac [M]*+ lactone), 4.78 (s, 1H), 106.5, 62.0,
Cis5H1602
tone F 228.1154[1] 1661, 1645 1.90(d, J=2.0 40.1, 26.4,
(C=0)[2] Hz, 3H), 0.79  22.4,22.1,
(s, 3H)[2] 21.4,17.0,
8.6[1]
Experimental Protocols
© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.rsc.org/suppdata/cc/c2/c2cc17882f/c2cc17882f.pdf
https://iris.uniupo.it/retrieve/e163b890-38f9-c12c-e053-d805fe0a7f21/plants-10-00677.pdf
https://iris.uniupo.it/retrieve/e163b890-38f9-c12c-e053-d805fe0a7f21/plants-10-00677.pdf
https://www.rsc.org/suppdata/cc/c2/c2cc17882f/c2cc17882f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on Bruker-400 or Bruker-500 spectrometers.[1]
Samples were dissolved in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the
internal standard. Chemical shifts (d) are reported in parts per million (ppm) relative to TMS,
and coupling constants (J) are in Hertz (Hz). For *H NMR of Chloranthalactone F, the data was
recorded on a 500 MHz spectrometer in CDCls.[2] For 33C NMR of Chloranthalactone F, the
data was recorded on a 100 MHz spectrometer in CDCls.[1]

Infrared (IR) Spectroscopy

IR spectra were collected on an Avatar 330 FT-IR spectrometer.[1] Samples were typically
prepared as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectra were
recorded in the range of 4000-400 cm~1, and the absorption frequencies are reported in
reciprocal centimeters (cm~1). For Chloranthalactone F, the IR spectrum was recorded from a
KBr pellet.[2]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were recorded on an lonSpec 4.7 Tesla FTMS or a
Bruker Daltonics, Inc. APEXIIlI 7.0 TESLA FTMS.[1] Electron ionization (EIl) was a commonly
used ionization method. The mass-to-charge ratio (m/z) is reported, and the molecular formula
was calculated based on the accurate mass measurement. For Chloranthalactone F, HRMS
was performed using electron ionization (El), and the molecular ion [M]* was observed at m/z
228.1154, corresponding to the calculated value of 228.1150 for CisH1602.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of
Chloranthalactone isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of the Spectroscopic
Signatures of Chloranthalactone Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164223#comparing-the-spectroscopic-signatures-
of-chloranthalactone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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